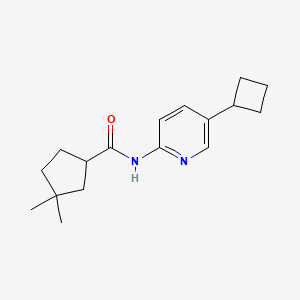
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the histamine H3 receptor. This compound has attracted significant interest from the scientific community due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Wirkmechanismus
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system (CNS). The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine (Esbenshade et al., 2018). This increase in neurotransmitter release is believed to underlie the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide.
Biochemical and Physiological Effects:
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been shown to reduce positive symptoms and improve cognitive function in animal models of schizophrenia. These effects are thought to be due to the increase in neurotransmitter release caused by the blockade of the histamine H3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a potent and selective antagonist of the histamine H3 receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. However, like all experimental compounds, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations. For example, it may have off-target effects that could confound the interpretation of experimental results. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may not be suitable for use in certain experimental paradigms due to its pharmacokinetic properties or other factors.
Zukünftige Richtungen
There are several future directions for the research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the optimization of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide as a drug candidate, including the development of more potent and selective analogs. Finally, the elucidation of the molecular mechanisms underlying the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for neurological disorders.
Conclusion:
In conclusion, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a novel selective antagonist of the histamine H3 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. The compound's mechanism of action involves the blockade of the histamine H3 receptor, leading to an increase in neurotransmitter release and subsequent improvement in cognitive function and memory. While N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations as an experimental tool, it is a valuable compound for investigating the role of the histamine H3 receptor in neurological disorders. Future research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for these disorders.
Synthesemethoden
The synthesis of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide involves a series of chemical reactions, starting from the commercially available 2-cyclobutyl-5-iodopyridine. The detailed synthetic route and procedures have been described in a patent filed by Janssen Pharmaceutica NV (WO2017057890A1).
Wissenschaftliche Forschungsanwendungen
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and ADHD (Bakker et al., 2019; Kocsis et al., 2018). In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce positive symptoms in animal models of the disease (Nakamura et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2)9-8-13(10-17)16(20)19-15-7-6-14(11-18-15)12-4-3-5-12/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKSSAYYHWAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)NC2=NC=C(C=C2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)
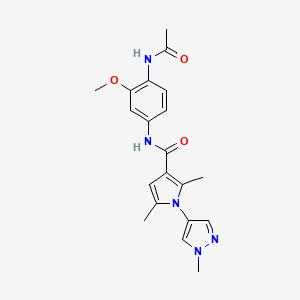
![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)
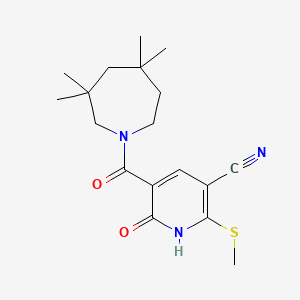
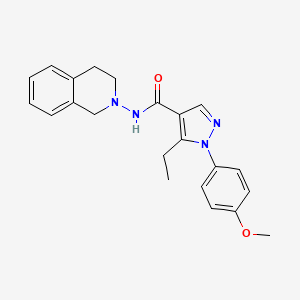
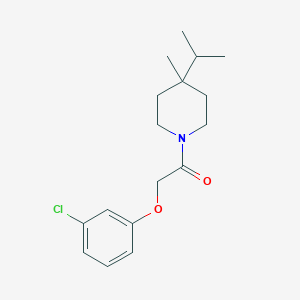
![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-4-(triazol-1-ylmethyl)benzamide](/img/structure/B7436345.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)